molecular formula C7H12N2OS B13179062 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol

Cat. No.: B13179062
M. Wt: 172.25 g/mol
InChI Key: XZWAXXRJWNAYCY-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol typically involves the reaction of 3-methyl-1,2-thiazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. These methods often require optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol
  • 1-(2-Amino-4-methyl-thiazol-5-yl)ethanone
  • 5-Methyl-2-phenylamino-thiazol-4-yl)ethanone

Uniqueness

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5-4-7(11-9-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3

InChI Key

XZWAXXRJWNAYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(CCN)O

Origin of Product

United States

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